molecular formula C15H20O6 B6596447 Vomitoxin CAS No. 911392-36-4

Vomitoxin

Cat. No. B6596447
CAS RN: 911392-36-4
M. Wt: 296.31 g/mol
InChI Key: LINOMUASTDIRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Impact on Animal Feed and Consumption : Vomitoxin significantly influences animal feed consumption and has been studied for its aversive actions and effects on food palatability in rats. At certain concentrations, it does not alter food palatability but induces conditioned taste aversion, affecting feed intake (Clark, Wellman, Harvey, & Lerma, 1987).

  • Grain Merchandising and Quality Control : In the grain trade, this compound poses major risks due to its impact on crop quality, contractual specifications, and regulatory limits. Its presence in crops like spring wheat has significant implications for grain merchandisers, affecting market prices and merchandising strategies (Johnson, Wilson, & Diersen, 2001).

  • Molecular Impact on Livestock : At the molecular level, this compound interferes with animal growth and feed acceptance by inhibiting protein synthesis and activating cellular kinases related to critical cell functions. This has led to regulatory advisory levels for animal feeds (Waśkiewicz et al., 2014).

  • Toxicological Studies and Kinetics : The kinetics of this compound distribution and clearance in tissues have been assessed in experimental animals, providing insights into its rapid uptake and clearance in biological systems (Pestka, Islam, & Amuzie, 2008).

  • Effects on Food Processing : Research has shown that processing methods like milling and cooking can influence the content of this compound in wheat-based foods, with certain techniques reducing its levels and thus potentially mitigating health risks (Kushiro, 2008).

  • Teratogenic and Immunotoxic Effects : Studies on animals have explored the teratogenic potential of this compound, indicating no significant adverse effects on foetal development at certain levels. Additionally, its impact on the immune system has been studied, showing potential immunotoxic effects (Morrissey, 1984); (Tryphonas et al., 1984).

  • Role in Inflammatory Responses : this compound has been found to play a role in inducing inflammatory responses, particularly through the activation of specific cellular pathways and gene expression related to inflammation (Moon & Pestka, 2002).

  • Toxicity Mechanisms and Health Implications : Advances in understanding the toxicity mechanisms of this compound have highlighted its impact on the central nervous system, with studies detailing its effects on the brain and associated health risks (Bonnet et al., 2012).

  • Molecular Structure Analysis : Quantum mechanical studies have been conducted to explore the hydrogen bondings in this compound's conformations, providing insights into its chemical structure and potential relation to its toxic effects (Nagy et al., 2005).

  • Immunomodulatory Effects : Research has identified this compound's capability to alter serum immunoglobulin levels and potentially induce dysregulation of immune responses, further underscoring its immunotoxic properties (Pestka & Dong, 1994).

Mechanism of Action

Target of Action

Vomitoxin, also known as deoxynivalenol (DON) or Rd toxin, primarily targets the brain . It belongs to a class of mycotoxins called trichothecenes, which are strong inhibitors of protein synthesis .

Mode of Action

This compound interacts with its targets by inhibiting protein synthesis. Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan, which in turn reduces the synthesis of serotonin . Serotonin is a key neurotransmitter that helps regulate mood, appetite, and sleep.

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of serotonin. By inhibiting the uptake of tryptophan, this compound disrupts the normal production of serotonin in the brain . This disruption can lead to a variety of downstream effects, including changes in mood and appetite.

Pharmacokinetics

It is known that this compound can be found in various cereals such as wheat, barley, oat, rye, maize, and rice . The extent of cereal contamination is strongly associated with rainfall and moisture at the time of flowering and with grain storage conditions .

Result of Action

The molecular and cellular effects of this compound’s action are significant. At low concentrations, this compound induces the expression of early response and proinflammatory genes at the mRNA and protein levels . At high concentrations, it promotes the rapid onset of leukocyte apoptosis . These effects can lead to a variety of symptoms, including anorexia, vomiting, reduced weight gain, neuroendocrine changes, immunological effects, diarrhea, leukocytosis, hemorrhage, or circulatory shock .

Action Environment

The action of this compound is influenced by environmental factors. The incidence of fusarium head blight, which produces this compound, is strongly associated with moisture at the time of flowering (anthesis). The timing of rainfall, rather than the amount, is the most critical factor . An increased amount of moisture towards harvest time has been associated with a lower amount of this compound in wheat grain due to leaching of toxins . Furthermore, deoxynivalenol contents are significantly affected by the susceptibility of cultivars towards Fusarium species, previous crop, tillage practices, and fungicide use .

properties

IUPAC Name

3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINOMUASTDIRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860630
Record name 3,7,15-Trihydroxy-12,13-epoxytrichothec-9-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxynivalenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

51481-10-8
Record name Vomitoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deoxynivalenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151 - 153 °C
Record name Deoxynivalenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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